molecular formula C10H10FNO3 B14862231 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid

Cat. No.: B14862231
M. Wt: 211.19 g/mol
InChI Key: PGPUQTAAOXLZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10FNO3 It is a derivative of pyridine, featuring a fluorine atom at the 5-position and a methoxy group at the 6-position The compound also contains a cyclopropane ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-fluoro-6-methoxypyridine.

    Cyclopropanation: The pyridine derivative undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester under acidic or basic conditions.

    Carboxylation: The cyclopropane intermediate is then carboxylated using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and interaction with biological targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    5-Fluoro-6-methoxypyridine: Lacks the cyclopropane and carboxylic acid groups.

    Cyclopropanecarboxylic acid: Lacks the pyridine ring and its substituents.

    Methoxypyridine derivatives: Similar structure but different substituents.

Uniqueness: 1-(5-Fluoro-6-methoxypyridin-3-YL)cyclopropanecarboxylic acid is unique due to the combination of its fluorine, methoxy, and cyclopropane carboxylic acid groups. This combination imparts specific chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

1-(5-fluoro-6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10FNO3/c1-15-8-7(11)4-6(5-12-8)10(2-3-10)9(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

PGPUQTAAOXLZIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2(CC2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.